molecular formula C8H16N2O B1290433 1-Butylpiperazin-2-one CAS No. 59702-09-9

1-Butylpiperazin-2-one

Cat. No. B1290433
CAS RN: 59702-09-9
M. Wt: 156.23 g/mol
InChI Key: JUDAJBQHQJFGTH-UHFFFAOYSA-N
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Description

The compound 1-Butylpiperazin-2-one is a chemical structure that serves as a core for synthesizing various derivatives with potential biological activities. The derivatives of this compound have been explored for their affinity towards different receptors in the central nervous system, such as the 5-HT1A and D2 receptors, as well as their ability to inhibit the serotonin transporter .

Synthesis Analysis

The synthesis of derivatives of 1-Butylpiperazin-2-one has been achieved through different methods. One approach involves the synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which have shown high affinity for the 5-HT1A receptor and serotonin transporter inhibition . Another method includes the creation of a 1-benzylpiperazin-2-one nitrone, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . Additionally, a convenient synthesis of 1,3-substituted-6-phenylpiperazin-2-ones from simple starting materials has been reported, utilizing a two-step procedure involving alkylation and a one-pot reductive amination and cyclization step .

Molecular Structure Analysis

The molecular structure of 1-Butylpiperazin-2-one derivatives is crucial for their interaction with biological targets. The substitution pattern at the phenylpiperazine moiety, for instance, significantly influences the affinity for the 5-HT1A receptor . The molecular structure also allows for further chemical transformations, such as the formation of isoxazolines and isoxazolidines through cycloaddition reactions .

Chemical Reactions Analysis

The chemical reactivity of 1-Butylpiperazin-2-one derivatives includes their ability to participate in cycloaddition reactions. The novel 1-benzylpiperazin-2-one nitrone synthesized can react with alkynes and alkenes to form isoxazolines and isoxazolidines, which can be further reduced to piperazin-2-ones and 1,3-amino alcohols . This reactivity opens up pathways for the generation of diverse compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Butylpiperazin-2-one derivatives are not detailed in the provided papers, the structural features such as the presence of the butyl group and the piperazine ring suggest that these compounds would exhibit properties typical of organic molecules with amine functionalities. These properties include solubility in organic solvents, potential for hydrogen bonding, and basicity due to the presence of nitrogen atoms .

properties

IUPAC Name

1-butylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDAJBQHQJFGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630781
Record name 1-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpiperazin-2-one

CAS RN

59702-09-9
Record name 1-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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